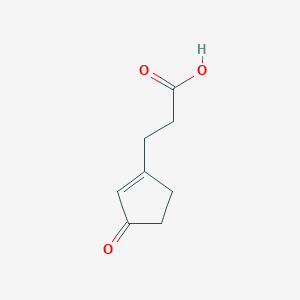![molecular formula C36H54N2O11 B12621931 4-[[2-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-2-hydroxy-3,3-dimethylbutanoic acid](/img/structure/B12621931.png)
4-[[2-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-2-hydroxy-3,3-dimethylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-[[2-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-2-hydroxy-3,3-dimethylbutanoic acid” is a complex organic compound with a multifaceted structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “4-[[2-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-2-hydroxy-3,3-dimethylbutanoic acid” typically involves multi-step organic synthesis. Each step requires specific reagents and conditions to ensure the correct formation of bonds and functional groups. Common reagents might include protecting groups, catalysts, and solvents that facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters would be essential to maintain consistency and quality.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of bonds with the addition of water.
Common Reagents and Conditions
Typical reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and pH would be carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might serve as a probe to study enzyme interactions or as a precursor for bioactive molecules.
Medicine
In medicine, derivatives of this compound could be investigated for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound could be utilized in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
作用机制
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate biochemical pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact pathways and targets involved.
相似化合物的比较
Similar Compounds
Similar compounds might include other steroids or complex organic molecules with multiple functional groups.
属性
分子式 |
C36H54N2O11 |
|---|---|
分子量 |
690.8 g/mol |
IUPAC 名称 |
4-[[2-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-2-hydroxy-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C36H54N2O11/c1-19(2)29(31(45)37-18-33(3,4)30(44)32(46)47)38-26(42)9-10-27(43)49-17-25(41)36(48)14-12-23-22-8-7-20-15-21(39)11-13-34(20,5)28(22)24(40)16-35(23,36)6/h15,19,22-24,28-30,40,44,48H,7-14,16-18H2,1-6H3,(H,37,45)(H,38,42)(H,46,47)/t22-,23-,24-,28+,29?,30?,34-,35-,36-/m0/s1 |
InChI 键 |
MTBFHORQMJSTRY-CTPFPUMRSA-N |
手性 SMILES |
CC(C)C(C(=O)NCC(C)(C)C(C(=O)O)O)NC(=O)CCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O |
规范 SMILES |
CC(C)C(C(=O)NCC(C)(C)C(C(=O)O)O)NC(=O)CCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{4-[(E)-(Pyridin-3-yl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B12621851.png)
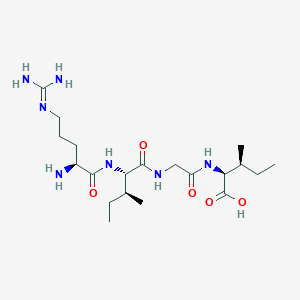

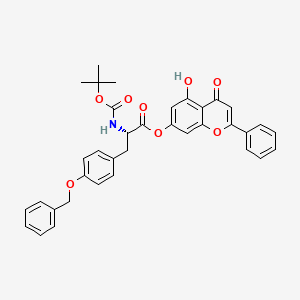
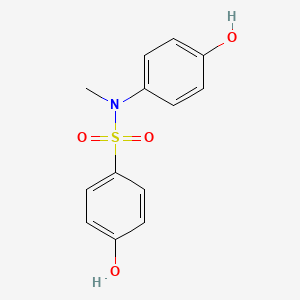
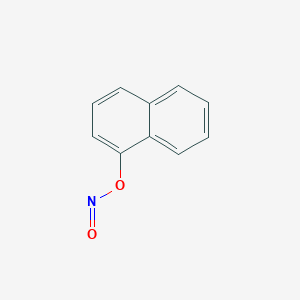
![1,1'-Disulfanediylbis[2-chloro-4-(methanesulfonyl)benzene]](/img/structure/B12621891.png)
![2-{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12621896.png)
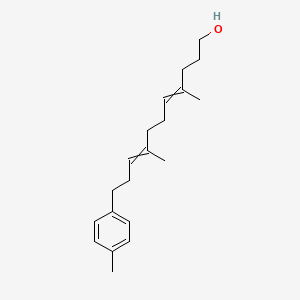
![N-[2-(2-Bromoethoxy)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12621921.png)
![N,N-Dimethyl-5-[(1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine](/img/structure/B12621924.png)
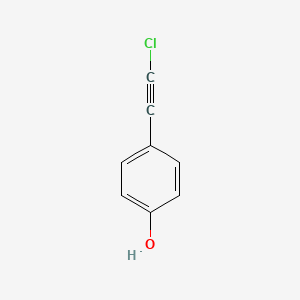
![N-[(2S)-1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl]prop-2-ynamide](/img/structure/B12621929.png)
